1-(2,4-Dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(2,4-Dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a 1-pentylbenzimidazol-2-yl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-4-5-8-13-26-22-10-7-6-9-20(22)25-24(26)19-15-23(28)27(16-19)21-12-11-17(2)14-18(21)3/h6-7,9-12,14,19H,4-5,8,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCTEPIGWSYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-Dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.516 g/mol. The structural features include a pyrrolidinone core, substituted with a dimethylphenyl group and a pentylbenzimidazole moiety. This unique structure is hypothesized to contribute to its biological activity.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.516 g/mol |
| SMILES | CCCCCn1c( ... ) |
Research indicates that compounds similar to 1-(2,4-Dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, some benzimidazole derivatives have been identified as effective inhibitors of D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism and may influence conditions such as schizophrenia and other neuropsychiatric disorders .
Pharmacological Effects
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, potentially reducing oxidative stress in biological systems.
- Hypolipidemic Effects : Certain derivatives have shown effectiveness in lowering cholesterol and triglyceride levels in animal models, indicating potential applications in treating hyperlipidemia .
- Neuroprotective Properties : The inhibition of DAAO may contribute to neuroprotection, making these compounds candidates for further study in neurodegenerative diseases.
Study 1: DAAO Inhibition
A study focusing on the inhibition of DAAO by benzimidazole derivatives highlighted that compounds structurally related to 1-(2,4-Dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exhibited significant inhibitory effects on DAAO activity. This inhibition was associated with reduced levels of neurotoxic metabolites, suggesting a protective role against neurodegeneration .
Study 2: Lipid Profile Modulation
Another investigation into the lipid-modulating effects of similar compounds revealed that they significantly lowered total cholesterol and triglycerides in hyperlipidemic rats. The study concluded that these compounds could be developed into therapeutic agents for managing dyslipidemia .
Study 3: Antioxidant Evaluation
In vitro assays demonstrated that derivatives of this compound exhibited strong antioxidant activity, scavenging free radicals effectively and protecting cellular components from oxidative damage .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The pentyl chain on the target compound likely increases lipophilicity compared to the benzyl () or propyl () analogs. Longer alkyl chains enhance membrane permeability but may reduce aqueous solubility.
Aromatic Substitution Patterns: The 2,4-dimethylphenyl group in the target and provides steric and electronic effects distinct from the 2,6-dimethylphenyl isomer (), which may alter receptor binding due to spatial hindrance.
Predicted Physicochemical Properties :
- The target compound’s estimated pKa (~5.0) suggests partial ionization at physiological pH, influencing bioavailability.
- Higher molecular weight analogs (e.g., and ) may face challenges in pharmacokinetic optimization due to increased size and complexity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2,4-Dimethylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one?
The compound is synthesized via multi-step reactions involving:
- Condensation : Reacting 1-pentylbenzimidazole precursors with pyrrolidin-2-one derivatives under acidic reflux conditions (e.g., HCl, 24–48 hours) to form the benzimidazole-pyrrolidinone core .
- Substitution : Introducing the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. For example, using N-vinyl pyrrolidin-2-one intermediates with aryl amines catalyzed by acids like 4-nitro phthalic acid, as described for analogous structures .
- Purification : Crystallization from solvents like ethanol or ethyl acetate, followed by column chromatography for intermediates .
Advanced: How can regioselectivity challenges in benzimidazole-pyrrolidinone synthesis be addressed?
Regioselectivity issues arise during cyclization and substitution steps. Strategies include:
- Reaction Optimization : Varying temperature (e.g., microwave-assisted synthesis reduces side products) and solvent polarity to favor desired pathways .
- Protecting Groups : Temporarily blocking reactive sites (e.g., amino groups in benzimidazole precursors) to direct substitution .
- Catalytic Control : Using transition-metal catalysts (e.g., Pd) for selective cross-coupling reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the benzimidazole-pyrrolidinone scaffold and substituent positions. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct doublets (δ 6.8–7.5 ppm), while pyrrolidinone carbonyl signals resonate near δ 170–175 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₈N₃O: 382.22) .
- IR : Stretching frequencies for carbonyl (1650–1750 cm⁻¹) and benzimidazole NH (3200–3400 cm⁻¹) .
Advanced: How can hyphenated techniques resolve structural ambiguities in analogs?
- LC-MS/MS : Combines separation with fragmentation patterns to identify isomers or degradation products.
- X-ray Crystallography : Resolves absolute configuration and packing interactions, critical for SAR studies. For example, SHELX software (via SHELXL refinement) is widely used for small-molecule crystallography .
- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons in crowded regions (e.g., benzimidazole and pyrrolidinone moieties) .
Basic: What in vitro models are suitable for preliminary pharmacological evaluation?
- Receptor Binding Assays : Test affinity for targets like α₁-adrenergic receptors, given structural similarities to pyrrolidinone derivatives with known antiarrhythmic activity .
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors to measure cAMP modulation or calcium flux .
Advanced: How do in vivo pharmacokinetic studies inform dosing regimens?
- ADME Profiling : Intravenous administration (e.g., in rodents) to determine clearance, volume of distribution, and bioavailability. For analogs, saline or DMSO-based formulations are common .
- Metabolite Identification : LC-HRMS detects phase I/II metabolites, such as hydroxylation or glucuronidation at the pentyl chain .
Basic: How are contradictions in reported biological activities addressed?
- Dose-Response Validation : Replicate studies across multiple labs to confirm potency (e.g., IC₅₀ values for antimicrobial activity) .
- Control Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-experimental variability .
Advanced: What computational tools predict SAR for benzimidazole-pyrrolidinone derivatives?
- Molecular Docking (AutoDock, Glide) : Models interactions with targets like GABA receptors or kinases. For example, the pyrrolidinone carbonyl may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .
Basic: How is thermal stability assessed for storage and handling?
- TGA/DTA : Determines decomposition temperature (e.g., >200°C for stable analogs) and hygroscopicity .
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., pyrrolidinone ring opening) .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
